![molecular formula C6H12ClNO2 B2473513 (3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-amine;hydrochloride CAS No. 2287236-65-9](/img/structure/B2473513.png)

(3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves using hexahydrofuran as the starting material, which undergoes chemical reactions to transform into the target product .

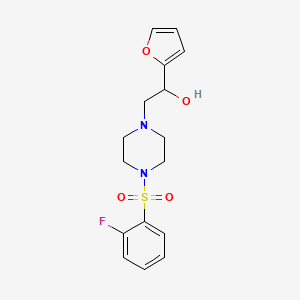

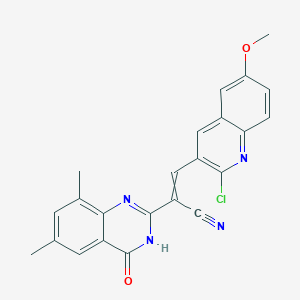

Molecular Structure Analysis

The molecular formula of this compound is C6H13NO2.HCl. The structure consists of two cis-fused tetrahydrofurane rings substituted at C2 and C5 positions . A local C2 symmetry of the molecule is observed at the junction .

Chemical Reactions Analysis

This compound is highly reactive and can undergo various chemical reactions. For instance, it can react with strong oxidizing agents or strong acids . During its synthesis, it undergoes transformations involving multiple steps .

Physical and Chemical Properties Analysis

This compound is a white to off-white crystalline powder that is soluble in water. Its molecular weight is 181.62 .

Scientific Research Applications

Conversion of Biomass to Furan Derivatives

Furan derivatives like 5-Hydroxymethylfurfural (HMF) are recognized for their potential in replacing non-renewable hydrocarbon sources. They can be produced from plant biomass and have applications in the synthesis of polymers, fuels, solvents, and various chemicals, indicating a significant shift towards sustainable chemical sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Reactions of Arylmethylidenefuranones

The reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles lead to a wide range of compounds with potential applications in different fields. This includes the production of amides, pyrrolones, benzofurans, and other cyclic compounds, which are valuable in pharmaceuticals and chemical industries (Kamneva, Anis’kova, & Egorova, 2018).

Formation and Management of PCDD/Fs

The review on polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) focuses on the mechanisms of their formation, chlorination, dechlorination, and destruction. This knowledge is crucial for managing the environmental impact of these persistent organic pollutants (Altarawneh, Dlugogorski, Kennedy, & Mackie, 2009).

Heterogeneous Acid-catalysts for Furfural Production

This review discusses the conversion of carbohydrates to furfural and hydroxymethylfurfural (HMF) using heterogeneous acid-catalysts. The efficient conversion of biomass-derived carbohydrates into these valuable furan derivatives highlights the role of catalysts in sustainable chemical processes (Agirrezabal-Telleria, Gandarias, & Arias, 2014).

Properties

IUPAC Name |

(3S,3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-2-9-6-3-8-1-4(5)6;/h4-6H,1-3,7H2;1H/t4-,5+,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAKNKYMGLJYCU-YAFCINRGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2CO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H](CO[C@H]2CO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473434.png)

![Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2473435.png)

![N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide](/img/structure/B2473442.png)

![5-isopropyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2473445.png)

![5-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)pentan-1-ol](/img/structure/B2473446.png)

![4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2473447.png)

![N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2473448.png)